

Synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: A Technical Guide

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Compound of Interest

Compound Name: Divinyl tetramethyldisiloxane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthesis routes for 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, a key organosilicon compound utilized in polymer chemistry and as a ligand in organometallic catalysis. The document details two principal synthetic pathways: the hydrolysis of vinyl-substituted silanes and the Grignard reaction of vinylmagnesium halides with dichlorodimethylsilane. Each method is presented with a comprehensive experimental protocol, quantitative data, and a visual representation of the workflow. This guide is intended to equip researchers and professionals in chemical synthesis and drug development with the necessary information to produce and characterize this versatile compound.

Introduction

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, often abbreviated as M_2Vi , is a colorless liquid with the chemical formula $O(Si(CH_3)_2CH=CH_2)_2$.^[1] Its bifunctional nature, possessing both reactive vinyl groups and a flexible siloxane backbone, makes it a valuable precursor in the synthesis of silicone-based polymers and as a ligand in catalysis, notably as a component of Karstedt's catalyst.^[1] This guide explores the core synthetic methodologies for obtaining this compound, providing detailed experimental procedures and comparative data to aid in laboratory-scale production.

Synthesis Route 1: Hydrolysis of Vinyltrimethylalkoxysilane

The hydrolysis of vinyl-substituted alkoxy silanes represents a direct and historically significant method for the preparation of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane. The first reported synthesis utilized the hydrolysis of vinyltrimethylmethoxysilane.[1] This approach involves the controlled reaction of the alkoxy silane with water, often in the presence of an acid or base catalyst, to yield the corresponding disiloxane.

Experimental Protocol

While the seminal work provides the basis for this method, detailed contemporary experimental protocols are not readily available in the public domain. The following procedure is a representative method based on the general principles of silane hydrolysis.

Materials:

- Vinyltrimethylmethoxysilane
- Deionized water
- Hydrochloric acid (catalyst)
- Diethyl ether (solvent)
- Anhydrous sodium sulfate (drying agent)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of vinyltrimethylmethoxysilane in diethyl ether is prepared.
- A stoichiometric amount of deionized water with a catalytic amount of hydrochloric acid is added dropwise to the silane solution with vigorous stirring at room temperature.
- The reaction mixture is stirred for several hours to ensure complete hydrolysis. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography

(TLC).

- Upon completion, the organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
- The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by fractional distillation to yield pure 1,1,3,3-tetramethyl-1,3-divinyldisiloxane.

Reaction Data

Parameter	Value
Reactants	Vinyldimethylmethoxysilane, Water
Catalyst	Hydrochloric acid
Solvent	Diethyl ether
Reaction Temperature	Room Temperature
Reaction Time	2-4 hours (typical)
Yield	Moderate to high (dependent on conditions)
Purification	Fractional distillation

Synthesis Workflow



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Hydrolysis Synthesis Workflow

Synthesis Route 2: Grignard Reaction

An alternative and versatile approach for the synthesis of 1,1,3,3-tetramethyl-1,3-divinylidisiloxane involves the use of a Grignard reagent. This method typically employs the reaction of vinylmagnesium bromide or chloride with dichlorodimethylsilane. The Grignard reagent acts as a nucleophile, displacing the chloride ions on the silicon atom to form the desired silicon-carbon bonds. Subsequent hydrolysis of the intermediate species yields the final disiloxane product.

Experimental Protocol

The following is a representative experimental protocol derived from analogous Grignard reactions with chlorosilanes.

Materials:

- Magnesium turnings
- Vinyl bromide or vinyl chloride
- Anhydrous tetrahydrofuran (THF)
- Dichlorodimethylsilane
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added as an initiator. A solution of vinyl bromide in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is

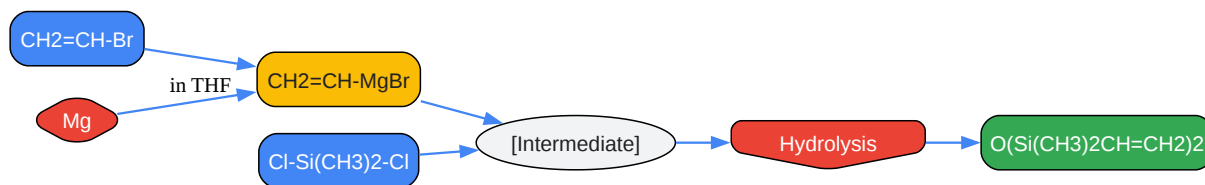
complete, the mixture is refluxed for an additional hour to ensure complete formation of the vinylmagnesium bromide.

- **Reaction with Dichlorodimethylsilane:** The Grignard solution is cooled in an ice bath. A solution of dichlorodimethylsilane in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
- **Hydrolysis and Workup:** After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
- The organic layer is decanted, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.
- The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
- The resulting crude product is purified by fractional distillation under reduced pressure.

Reaction Data

Parameter	Value
Reactants	Magnesium, Vinyl Bromide, Dichlorodimethylsilane
Solvent	Anhydrous Tetrahydrofuran (THF)
Reaction Temperature	0-10 °C (for Grignard addition)
Reaction Time	2-3 hours
Yield	High
Purification	Fractional distillation

Synthesis Pathway



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Grignard Reaction Pathway

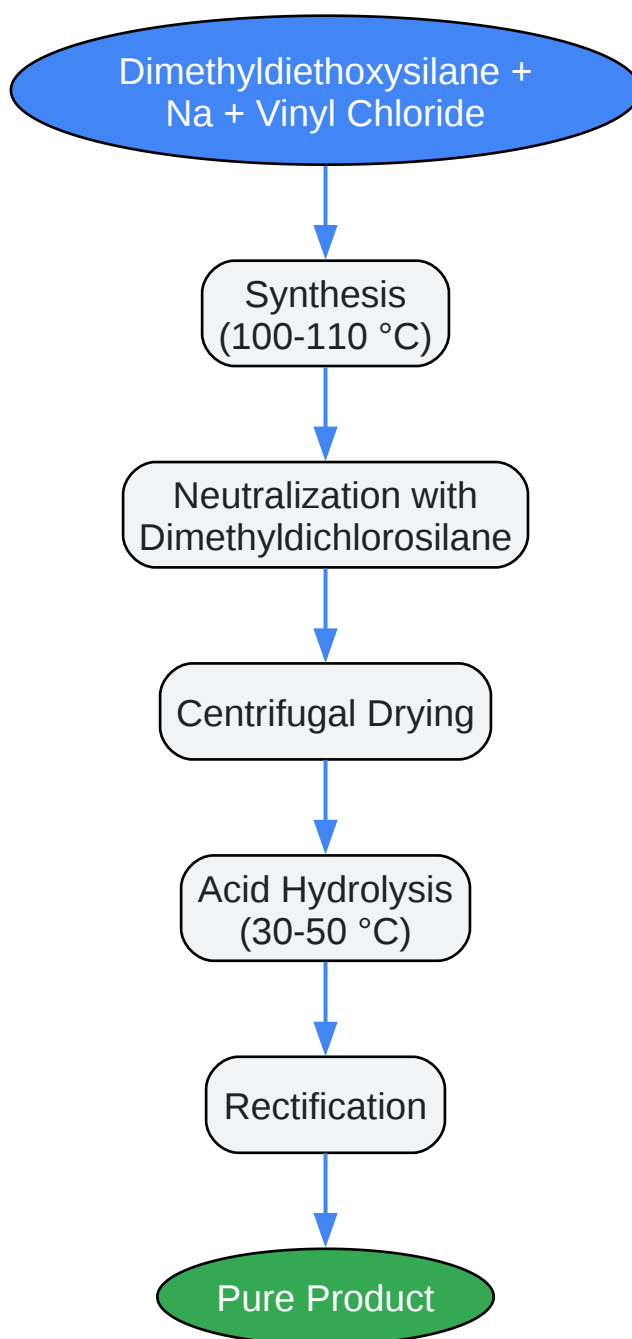
Industrial Synthesis Route

For large-scale industrial production, a multi-step process has been developed, as outlined in Chinese patent CN102718788A.[2] This process involves the initial synthesis from dimethyldiethoxysilane and metallic sodium with vinyl chloride, followed by neutralization, hydrolysis, and finally, rectification to obtain the pure product.

Process Overview

- **Synthesis:** Dimethyldiethoxysilane is reacted with metallic sodium and vinyl chloride at elevated temperatures (100-110 °C).[2]
- **Neutralization:** The reaction product is neutralized with dimethyldichlorosilane.
- **Centrifugal Drying:** The mixture undergoes centrifugal drying under a nitrogen atmosphere.
- **Acid Hydrolysis:** The liquid from the centrifugation step is hydrolyzed with hydrochloric acid at 30-50 °C to form the crude 1,1,3,3-tetramethyl-1,3-divinyldisiloxane.[2]
- **Rectification:** The crude product is purified by rectification to yield the final product.

Industrial Process Flow



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Industrial Synthesis Process

Characterization Data

The identity and purity of the synthesized 1,1,3,3-tetramethyl-1,3-divinyldisiloxane can be confirmed by various spectroscopic techniques.

Property	Value	Reference
Appearance	Colorless liquid	[1]
Molecular Formula	C ₈ H ₁₈ OSi ₂	[1]
Molar Mass	186.40 g/mol	[1]
Boiling Point	139 °C	[1]
Density	0.811 g/cm ³	[1]
¹ H NMR (CDCl ₃)	δ 6.12 (dd, 2H, Si-CH=), 5.93 (dd, 2H, =CH ₂ trans), 5.73 (dd, 2H, =CH ₂ cis), 0.14 (s, 12H, Si-CH ₃)	[3]
IR Spectrum	Key peaks include C-H stretch (vinyl), C=C stretch, Si-O-Si stretch, and Si-CH ₃ deformation.	[4]

Conclusion

This technical guide has detailed the primary synthetic routes for 1,1,3,3-tetramethyl-1,3-divinylidisiloxane, providing experimental protocols and comparative data for laboratory and industrial-scale production. The choice of synthesis route will depend on the available starting materials, desired scale, and specific purity requirements. The provided characterization data serves as a benchmark for confirming the identity and quality of the synthesized product. This comprehensive overview is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important organosilicon compound.

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